molecular formula C9H11FN2O5 B1346552 5-Fluoro-2'-deoxyuridine CAS No. 2968-28-7

5-Fluoro-2'-deoxyuridine

カタログ番号: B1346552
CAS番号: 2968-28-7
分子量: 246.19 g/mol
InChIキー: ODKNJVUHOIMIIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2’-deoxyuridine: is a fluorinated pyrimidine analog that has been extensively studied for its antiviral and antineoplastic properties. It is used as an experimental anticancer agent and shows activity against a variety of malignant neoplasms. This compound is also employed for renal function diagnosis and acts as an inhibitor of thymidylate synthetase and DNA synthesis .

作用機序

Target of Action

5-Fluoro-2’-deoxyuridine, also known as floxuridine, primarily targets thymidylate synthase , a crucial enzyme involved in DNA synthesis . This enzyme plays a significant role in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

Floxuridine is a pyrimidine analog that acts as an inhibitor of the S-phase of cell division . It masquerades as a pyrimidine-like molecule, preventing normal pyrimidines from being incorporated into DNA during the S phase of the cell cycle . The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell . Therefore, the floxuridine kills the cancerous cells .

Biochemical Pathways

Floxuridine primarily works by stopping the growth of newly born cells . It is rapidly catabolized to 5-fluorouracil, which is the active form of the drug . The primary effect is interference with DNA synthesis and to a lesser extent, inhibition of RNA formation through the drug’s incorporation into RNA, thus leading to the production of fraudulent RNA .

Pharmacokinetics

The oral bioavailability of 5-Fluoro-2’-deoxyuridine alone is approximately 4% . Coadministration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, can increase exposure to 5-Fluoro-2’-deoxyuridine and decrease exposure to its metabolites . For colorectal cancer and hepatic metastases, an average adult should be given an intra-arterial dosage of 0.1–0.6 mg/kg/day as a continuous infusion .

Result of Action

The result of 5-Fluoro-2’-deoxyuridine action is the inhibition of DNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells . This is achieved by the drug’s ability to prevent normal pyrimidines from being incorporated into DNA during the S phase of the cell cycle .

Action Environment

The action of 5-Fluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, resistance to 5-Fluoro-2’-deoxyuridine can develop in cancer cell cultures, among other means, by low-level Mycoplasma infection . Furthermore, the effectiveness of the drug can be enhanced by coadministration with other agents, such as THU, which can increase exposure to 5-Fluoro-2’-deoxyuridine and decrease exposure to its metabolites .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2’-deoxyuridine typically involves the fluorination of 2’-deoxyuridine. One common method is the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure the selective introduction of the fluorine atom at the 5-position of the uracil ring .

Industrial Production Methods: Industrial production of 5-Fluoro-2’-deoxyuridine involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. The compound is typically crystallized from an appropriate solvent to obtain it in a pure form suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Comparison:

特性

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNJVUHOIMIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274397
Record name 5-Fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2968-28-7, 955-24-8, 50-91-9
Record name NSC66259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC527320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name floxuridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2'-deoxyuridine
Reactant of Route 2
5-Fluoro-2'-deoxyuridine
Reactant of Route 3
5-Fluoro-2'-deoxyuridine
Reactant of Route 4
5-Fluoro-2'-deoxyuridine
Reactant of Route 5
5-Fluoro-2'-deoxyuridine
Reactant of Route 6
5-Fluoro-2'-deoxyuridine
Customer
Q & A

A: 5-fluoro-2'-deoxyuridine is an antineoplastic antimetabolite that primarily targets thymidylate synthase (TS) []. Inside the cell, this compound is converted to its active metabolite, this compound 5'-monophosphate (FdUMP), which binds tightly to TS [, ].

A: FdUMP acts as a suicide inhibitor of TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate []. This complex prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis [, ].

A: Inhibition of TS by FdUMP leads to a depletion of dTTP pools, which are essential for DNA synthesis and repair [, ]. This depletion disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and cell death [, ].

ANone: The provided research papers do not contain information related to material compatibility and stability, catalytic properties, or computational chemistry and modeling of this compound.

A: The fluorine atom at the 5-position of the uracil ring is crucial for the activity of this compound [, , ]. This substitution allows FdUMP to mimic the structure of dUMP and bind to TS, ultimately leading to enzyme inhibition [, , ].

A: Yes, researchers have explored various structural modifications of this compound to enhance its therapeutic potential. Some studies focused on synthesizing lipophilic prodrugs, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8) and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine (FUdR-dipalmitate) [, , , , ]. These prodrugs aim to improve the delivery of this compound to tumor cells and increase its intracellular retention [, , , , ].

A: While the lipophilic prodrugs demonstrated activity against various tumor models at lower doses compared to this compound, they also exhibited increased toxicity, limiting their therapeutic index [, ].

A: Encapsulation of this compound 5'-monophosphate (FdUMP) in human erythrocytes has been explored as a potential delivery strategy for liver-targeted therapy []. Additionally, incorporating lipophilic prodrugs into liposomes has been investigated to enhance delivery to tumor cells and control drug release [, ].

ANone: The provided research papers do not contain information related to these aspects.

A: this compound is rapidly cleared from the body via metabolism and urinary excretion []. Following intravenous administration, its metabolites, including 5-fluorouracil (5-fluorouracil), persist in various tissues for up to 72 hours [].

A: While both drugs exhibit similar pharmacokinetic profiles, some differences exist in the tissue distribution and levels of their active metabolites []. For example, after equimolar intravenous doses, the concentrations of FdUMP were found to be lower than those observed after 5-fluorouracil administration [].

A: The rapid elimination and metabolism of this compound contribute to its short half-life and necessitate continuous infusion for optimal therapeutic effect []. Additionally, the tissue-specific differences in the levels of active metabolites, such as FdUMP, may influence the drug's efficacy and toxicity in different organs [].

A: this compound has shown efficacy against various murine tumor models, including L1210 leukemia, P388 leukemia, Lewis Lung carcinoma, B16 melanoma, and adenocarcinoma 755 [, , ].

A: this compound has been evaluated in clinical trials for various solid tumors, including colorectal cancer, liver cancer, and pancreatic cancer [, , ].

A: One major mechanism of resistance to this compound is impaired nucleoside transport, which reduces the intracellular accumulation of the drug [, ].

A: Yes, mutations in the TS gene, particularly those within the Arg50 loop region, can lead to resistance to this compound by altering the binding affinity of FdUMP to the enzyme [, ].

ANone: Information on toxicity and safety profiles are not included as per the request to focus on scientific aspects.

ANone: The provided research papers do not contain information related to these aspects.

A: this compound was first synthesized in the 1950s and subsequently demonstrated promising antitumor activity []. Early clinical trials explored its use in various solid tumors []. Further research focused on developing its prodrugs and exploring novel drug delivery strategies to enhance its therapeutic index [, , , , , ].

A: Research on this compound resistance has contributed significantly to our understanding of tumor biology, particularly in the context of nucleotide metabolism and DNA replication [, ]. This knowledge can inform the development of novel therapeutic strategies targeting these pathways in cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。